Fmoc-Trp-OPfp Fmoc-Trp-OPfp
Brand Name: Vulcanchem
CAS No.: 86069-87-6
VCID: VC21540695
InChI: InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Molecular Formula: C32H21F5N2O4
Molecular Weight: 592.5 g/mol

Fmoc-Trp-OPfp

CAS No.: 86069-87-6

VCID: VC21540695

Molecular Formula: C32H21F5N2O4

Molecular Weight: 592.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Trp-OPfp - 86069-87-6

Description

Fmoc-Trp-OPfp, or (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate, is a derivative of tryptophan used extensively in peptide synthesis. It is a crucial building block in solid-phase peptide synthesis due to its protective Fmoc group, which allows for selective deprotection and facilitates the assembly of complex peptide sequences.

Applications in Peptide Synthesis

Fmoc-Trp-OPfp is widely used in solid-phase peptide synthesis due to its ease of handling and stability. The Fmoc group can be selectively removed under mild conditions, typically using piperidine or other bases, allowing for the sequential addition of amino acids to build peptides . This compound is particularly useful for synthesizing peptides that require tryptophan residues, which are essential for protein structure and function.

Research Findings

Recent studies have highlighted the versatility of Fmoc-protected amino acids, including Fmoc-Trp-OPfp, in forming nanoparticles and hydrogels. For instance, Fmoc-protected amino acids can be crosslinked to form nanoparticles with potential applications in drug delivery and cancer therapy . Additionally, Fmoc-Trp-OH, a related compound, has been used to create supramolecular hydrogels through co-assembly with other Fmoc-amino acids .

CAS No. 86069-87-6
Product Name Fmoc-Trp-OPfp
Molecular Formula C32H21F5N2O4
Molecular Weight 592.5 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1
Standard InChIKey KLPGTAYCHANVFY-DEOSSOPVSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F
Synonyms Fmoc-Trp-OPfp;86069-87-6;Fmoc-L-tryptophanpentafluorophenylester;47479_ALDRICH;SCHEMBL3505124;47479_FLUKA;CTK8C6855;L-Tryptophan,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;MolPort-003-934-132;CF-227;ZINC71788076;AKOS015853407;AKOS015902756;RTR-026849;AK-81224;KB-302487;TR-026849;FT-0642032;ST24047307;I14-19908;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophanate
PubChem Compound 11006463
Last Modified Aug 15 2023

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